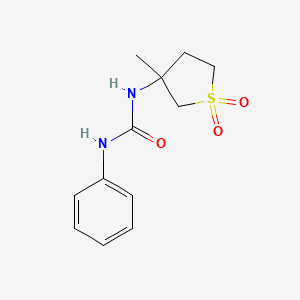

1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylurea

Description

Properties

IUPAC Name |

1-(3-methyl-1,1-dioxothiolan-3-yl)-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3S/c1-12(7-8-18(16,17)9-12)14-11(15)13-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYHGJAMGGHONRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCS(=O)(=O)C1)NC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26662700 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

The synthesis of 1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylurea typically involves the reaction of 3-methyl-1,1-dioxidotetrahydrothiophene with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include continuous flow reactions and automated purification systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and temperature control to ensure the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include modified thiophene and urea derivatives.

Scientific Research Applications

1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylurea has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.

Mechanism of Action

The mechanism of action of 1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-Allyl-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea

- Key Difference : Allyl group replaces the phenyl substituent on the urea nitrogen.

- Implications :

1-(3,4-Dichlorophenyl)-3-phenylurea (Triclocarban, TCC)

- Key Difference : Dichlorophenyl group replaces the sulfone-containing tetrahydrothiophene.

- Implications: Chlorine atoms increase lipophilicity and antimicrobial activity, as seen in TCC’s use in cosmetics .

1-(3-(3-Morpholinopropoxy)phenyl)-3-phenylurea

1-(2-Bromoethyl)-3-phenylurea

- Key Difference : Bromoethyl group replaces the sulfone-tetrahydrothiophene moiety.

- Lower stability compared to the sulfone-containing analog due to the absence of electron-withdrawing groups .

Electronic and Physicochemical Properties

Table 1: Comparative Properties of Selected Urea Derivatives

Biological Activity

1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylurea is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including cytotoxicity, antimicrobial activity, and mechanisms of action.

The compound's molecular formula is with a molecular weight of approximately 246.31 g/mol. Its structure includes a tetrahydrothiophene ring, which is significant in its biological activity.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of 1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylurea on various cancer cell lines. The compound demonstrated selective toxicity against certain leukemic cell lines, with IC50 values indicating effective growth inhibition.

| Cell Line | IC50 (µM) |

|---|---|

| K562 | 5.0 |

| HL-60 | 0.1 |

These values suggest that the compound may be useful in developing targeted cancer therapies, particularly for leukemia.

Antimicrobial Activity

The antimicrobial properties of this compound were assessed against various bacterial strains. The results indicated moderate activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| S. aureus | 32 |

| E. coli | >250 |

This suggests that while the compound has potential as an antimicrobial agent, its effectiveness may vary significantly across different bacterial species.

The mechanism by which 1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylurea exerts its effects appears to involve the generation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. The presence of the thiophene ring is believed to play a crucial role in these processes, enhancing the compound's ability to interact with cellular targets.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Leukemia Treatment : A study involving K562 cells demonstrated that treatment with this compound led to significant apoptosis and reduced cell viability.

- Antibacterial Screening : Clinical strains of bacteria were tested for susceptibility, revealing that while some strains were resistant, others showed promising sensitivity to the compound.

Q & A

Q. What safety protocols should be followed when handling 1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylurea in laboratory settings?

Methodological Answer:

- Exposure Controls: Use mechanical exhaust systems and ensure safety showers/eye washes are accessible. Wear NIOSH/MSHA-approved respirators if aerosolization occurs, and use chemical-resistant gloves (e.g., nitrile) and goggles compliant with OSHA standards .

- First Aid: For inhalation, move the individual to fresh air and administer artificial respiration if breathing is irregular. Consult a physician immediately. For skin contact, wash thoroughly with water and remove contaminated clothing .

- Toxicological Data: Note that toxicological properties for structurally similar urea derivatives are not fully characterized; assume precautionary measures as outlined in GHS/CLP regulations .

Q. How can researchers synthesize 1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylurea with high purity?

Methodological Answer:

- Reaction Optimization: Use factorial design to test variables (e.g., temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design can identify optimal conditions for coupling the tetrahydrothiophene sulfone moiety with phenylurea .

- Purification: Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- Structural Confirmation: Use H/C NMR (DMSO-d6) to verify substituent positions and sulfone group. Compare experimental spectra with computational predictions (e.g., DFT calculations) .

- Mass Spectrometry: High-resolution ESI-MS can confirm molecular weight (e.g., expected [M+H]+ ion). Cross-reference with databases like NIST Chemistry WebBook for validation .

- X-ray Diffraction: Single-crystal XRD resolves stereochemical ambiguities, particularly for the tetrahydrothiophene ring conformation .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectroscopic data for this compound?

Methodological Answer:

- Quantum Chemical Calculations: Perform DFT (B3LYP/6-311+G(d,p)) to simulate NMR chemical shifts and IR vibrational modes. Compare with experimental data to identify discrepancies arising from solvent effects or tautomerism .

- Reaction Path Analysis: Use automated reaction path search tools (e.g., GRRM) to explore alternative synthetic routes or degradation pathways that might explain anomalous HPLC peaks .

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Testing: Conduct stress tests (e.g., 40°C/75% RH for 4 weeks) with periodic sampling. Analyze degradation products via LC-MS and identify hydrolytic or oxidative pathways .

- pH-Dependent Studies: Use phosphate/citrate buffers (pH 2–10) to assess stability. Stabilizers like antioxidants (e.g., BHT) or complexing agents (e.g., cyclodextrins) can mitigate degradation .

Q. How can this compound be evaluated for potential biological activity?

Methodological Answer:

- Target Identification: Screen against kinase or protease libraries using fluorescence polarization assays. Urea derivatives often exhibit inhibitory activity due to hydrogen-bonding interactions .

- ADMET Profiling: Use in silico tools (e.g., SwissADME) to predict pharmacokinetics. Validate with in vitro assays: Caco-2 cells for permeability, microsomal stability tests for metabolic clearance .

Q. What advanced reactor designs improve the scalability of its synthesis?

Methodological Answer:

- Flow Chemistry: Implement continuous-flow reactors for precise control of exothermic reactions (e.g., sulfonation steps). Use inline PAT tools (e.g., FTIR) for real-time monitoring .

- Membrane Separation: Integrate nanofiltration membranes to remove unreacted reagents and recycle catalysts, reducing waste and improving yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.